

Application Notes: 4-Hydroxy-2,5-dimethylbenzoic acid as a Key Pharmaceutical Intermediate

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Compound of Interest

Compound Name: 4-Hydroxy-2,5-dimethylbenzoic acid

Cat. No.: B1604036

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Abstract

4-Hydroxy-2,5-dimethylbenzoic acid is a substituted aromatic carboxylic acid that serves as a valuable and versatile intermediate in organic synthesis.^[1] Its unique structure, featuring a reactive phenol, a carboxylic acid, and two methyl groups on the benzene ring, makes it a strategic building block in medicinal chemistry.^[1] This document provides an in-depth guide for researchers, chemists, and drug development professionals on the effective utilization of this intermediate. We will explore its core properties, discuss its application in the synthesis of cardiovascular drug analogues, provide a detailed, field-tested protocol for a key synthetic transformation, and offer insights into the causality behind experimental choices.

Introduction and Strategic Importance

In the landscape of pharmaceutical synthesis, the selection of an appropriate starting material or intermediate is critical for the efficiency, scalability, and economic viability of a drug manufacturing process. **4-Hydroxy-2,5-dimethylbenzoic acid** emerges as a significant intermediate due to its trifunctional nature. The molecule possesses:

- **A Phenolic Hydroxyl Group:** This group is a key site for etherification reactions, a common strategy for linking molecular fragments in drug design. Its acidity and nucleophilicity can be precisely controlled.

- A Carboxylic Acid Group: This functional group allows for esterification, amidation, or reduction to an alcohol, providing a handle for diverse chemical modifications.^[1]
- A Substituted Aromatic Ring: The two methyl groups influence the electronic properties and steric environment of the ring, which can be crucial for tuning the pharmacological activity and metabolic stability of the final drug molecule.

This intermediate is particularly noted for its role in synthesizing analogues of drugs like Gemfibrozil, a well-known hypolipidemic agent used to treat high cholesterol and triglycerides.^{[2][3][4]} The core structure of **4-Hydroxy-2,5-dimethylbenzoic acid** provides the necessary phenolic component for building the aryloxy-aliphatic acid scaffold characteristic of fibrate drugs.^{[2][5]}

Physicochemical Properties & Safety Data

A thorough understanding of the physical and chemical properties of an intermediate is paramount for safe handling and successful reaction planning.

Property	Value	Source
Molecular Formula	C ₉ H ₁₀ O ₃	^{[6][7]}
Molecular Weight	166.17 g/mol	^{[6][8]}
Appearance	White to off-white crystalline solid/powder	^[1]
Melting Point	213 - 217 °C (415 - 423 °F)	
Solubility	Soluble in organic solvents like ethanol, methanol, and DMSO; less soluble in water.	^{[1][9]}
CAS Number	27021-04-1	^{[6][7][10]}

Safety Profile:

4-Hydroxy-2,5-dimethylbenzoic acid is classified as an irritant. Researchers must adhere to standard laboratory safety protocols.

- Hazards: Causes skin irritation, serious eye irritation/damage, and may cause respiratory irritation.[11]
- Precautions: Avoid breathing dust. Use in a well-ventilated area. Wear protective gloves, eye protection, and face protection.
- First Aid: In case of contact with eyes, rinse cautiously with water for several minutes and seek immediate medical attention. If on skin, wash with plenty of soap and water.[11] If inhaled, move to fresh air.

Always consult the full Safety Data Sheet (SDS) before handling this chemical.[11]

Core Application: Synthesis of Fibrate-Type Aryl Ethers

A primary application of **4-Hydroxy-2,5-dimethylbenzoic acid** is in the synthesis of compounds containing an aryloxyalkanoic acid moiety. This is exemplified by its potential use in creating analogues of Gemfibrozil. The key chemical transformation is a Williamson ether synthesis, where the phenoxide ion of **4-Hydroxy-2,5-dimethylbenzoic acid** acts as a nucleophile to displace a leaving group on an alkyl halide.

Rationale for this Application: The causality behind using this specific intermediate lies in its structural similarity to the metabolic precursors of active pharmaceutical ingredients. For instance, the core (2,5-dimethylphenoxy) group is central to the structure of Gemfibrozil.[4] By starting with a molecule that already contains this substituted ring, the synthetic route is more convergent and efficient than building the ring from simpler precursors.

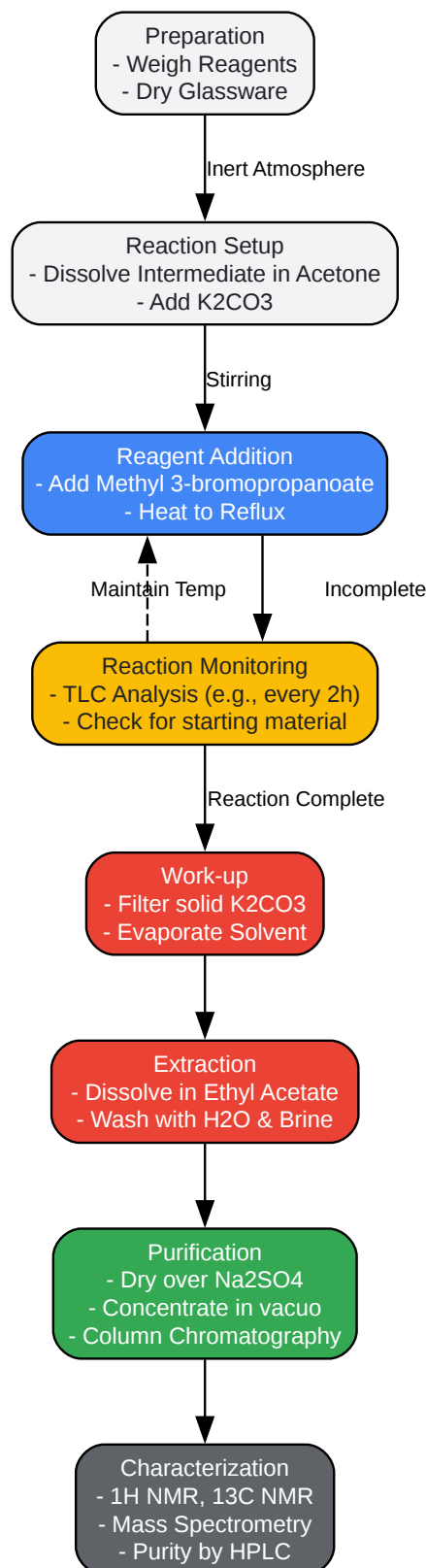
Detailed Protocol: Williamson Ether Synthesis for a Gemfibrozil Analogue Precursor

This protocol details the synthesis of Methyl 4-(3-methoxy-3-oxopropoxy)-2,5-dimethylbenzoate, a representative precursor that could be further elaborated into a fibrate-type drug.

Reaction Scheme:

Experimental Workflow Diagram

The following diagram outlines the logical flow from reaction setup to product characterization.



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